molecular formula C6H13NO2 B2845896 (2-Methyl-1,4-dioxan-2-yl)methanamine CAS No. 933688-77-8

(2-Methyl-1,4-dioxan-2-yl)methanamine

Cat. No. B2845896
CAS RN: 933688-77-8
M. Wt: 131.175
InChI Key: MTRDYWVARZKFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methyl-1,4-dioxan-2-yl)methanamine” is an organic compound with the chemical formula C7H15NO2 . Its structure contains a 1,4-dioxane six-membered ring and a methylamine group . It is a colorless liquid with a special smell at room temperature .


Synthesis Analysis

The synthesis of “(2-Methyl-1,4-dioxan-2-yl)methanamine” is usually obtained by reacting 1,4-dioxahexane with methylamine . The specific step may be that 1,4-dioxane and methylamine are added into a reaction kettle, and the reaction is carried out at an appropriate temperature and reaction time to obtain the target product .


Molecular Structure Analysis

The molecular weight of “(2-Methyl-1,4-dioxan-2-yl)methanamine” is 131.17 . The InChI code is 1S/C6H13NO2/c1-6(4-7)5-8-2-3-9-6/h2-5,7H2,1H3 .


Chemical Reactions Analysis

“(2-Methyl-1,4-dioxan-2-yl)methanamine” can react to form its hydrochloride salt . The InChI code for the hydrochloride salt is 1S/C6H13NO2.ClH/c1-6(4-7)5-8-2-3-9-6;/h2-5,7H2,1H3;1H .


Physical And Chemical Properties Analysis

“(2-Methyl-1,4-dioxan-2-yl)methanamine” is a colorless liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Catalytic Processes and Organic Synthesis

Compounds structurally related to "(2-Methyl-1,4-dioxan-2-yl)methanamine" have been utilized in catalytic processes and organic synthesis, demonstrating their versatility in forming complex molecular architectures. For instance, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine involves a 1,3-dipolar cycloaddition reaction, showcasing the compound's potential in constructing nitrogen-containing heterocycles which are prevalent in many pharmaceuticals and agrochemicals (Aouine Younas et al., 2014).

Material Science and Corrosion Inhibition

In material science, amino acid compounds related to "(2-Methyl-1,4-dioxan-2-yl)methanamine" have been synthesized and studied for their potential as corrosion inhibitors for steel in acidic solutions. This application underscores the importance of such compounds in industrial applications, where they can contribute to the longevity and durability of materials (M. Yadav et al., 2015).

Pharmaceutical Research and Drug Design

In pharmaceutical research, novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown promising antidepressant-like activity in preliminary studies, indicating the potential of "(2-Methyl-1,4-dioxan-2-yl)methanamine" related compounds in the development of new therapeutic agents (J. Sniecikowska et al., 2019).

Safety and Hazards

“(2-Methyl-1,4-dioxan-2-yl)methanamine” has been classified with the signal word “Danger” and is associated with the hazard statements H227, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

(2-methyl-1,4-dioxan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(4-7)5-8-2-3-9-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRDYWVARZKFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,4-dioxan-2-yl)methanamine

CAS RN

933688-77-8
Record name (2-methyl-1,4-dioxan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.